1-(4-Methoxyphenyl)-N-(2-phenylethyl)-1H-tetrazol-5-amine
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Overview
Description
1-(4-Methoxyphenyl)-N-(2-phenylethyl)-1H-tetrazol-5-amine is a chemical compound that belongs to the class of tetrazoles Tetrazoles are known for their diverse applications in medicinal chemistry, agriculture, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxyphenyl)-N-(2-phenylethyl)-1H-tetrazol-5-amine typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through a cycloaddition reaction between an azide and a nitrile. This reaction is often catalyzed by copper or other transition metals.
Substitution Reactions: The introduction of the 4-methoxyphenyl and 2-phenylethyl groups can be achieved through substitution reactions. These reactions may involve the use of appropriate halides and nucleophiles under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxyphenyl)-N-(2-phenylethyl)-1H-tetrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tetrazole ring or the phenyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may yield alcohols or amines.
Scientific Research Applications
1-(4-Methoxyphenyl)-N-(2-phenylethyl)-1H-tetrazol-5-amine has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Biological Research: It is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Material Science: The compound’s unique structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Agriculture: It may be explored for its potential as a pesticide or herbicide due to its bioactive properties.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-N-(2-phenylethyl)-1H-tetrazol-5-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methoxyphenyl)-N-(2-phenylethyl)-1H-tetrazole: Similar in structure but lacks the amine group.
1-(4-Methoxyphenyl)-N-(2-phenylethyl)-1H-triazole: Contains a triazole ring instead of a tetrazole ring.
1-(4-Methoxyphenyl)-N-(2-phenylethyl)-1H-imidazole: Contains an imidazole ring instead of a tetrazole ring.
Uniqueness
1-(4-Methoxyphenyl)-N-(2-phenylethyl)-1H-tetrazol-5-amine is unique due to its specific combination of functional groups and the tetrazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
791616-39-2 |
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Molecular Formula |
C16H17N5O |
Molecular Weight |
295.34 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-N-(2-phenylethyl)tetrazol-5-amine |
InChI |
InChI=1S/C16H17N5O/c1-22-15-9-7-14(8-10-15)21-16(18-19-20-21)17-12-11-13-5-3-2-4-6-13/h2-10H,11-12H2,1H3,(H,17,18,20) |
InChI Key |
ZLJOIQLQMHQMDI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)NCCC3=CC=CC=C3 |
Origin of Product |
United States |
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